
N-(2,3-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2N3O2 and its molecular weight is 348.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 338774-73-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and enzymatic inhibition activities supported by research findings and case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C12H9Cl2N3O3 |
Molecular Weight | 314.12 g/mol |
Density | 1.58 ± 0.1 g/cm³ (Predicted) |
pKa | 8.00 ± 0.20 (Predicted) |
Antimicrobial Activity
In Vitro Studies : Research has demonstrated that derivatives of naphthyridine compounds exhibit potent antimicrobial properties. For instance, a study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens. The results indicated that compounds similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Biofilm Inhibition : The compound also demonstrated efficacy in inhibiting biofilm formation of pathogenic bacteria, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm density . This property is critical in treating chronic infections where biofilms are a significant challenge.
Anticancer Activity
Recent studies have highlighted the potential of naphthyridine derivatives in cancer therapy. The compound's mechanism involves targeting specific proteins involved in cancer cell proliferation and migration:
Fascin Protein Inhibition : Naphthyridine derivatives have been shown to inhibit the actin-bundling protein Fascin, which is overexpressed in various cancers. By disrupting Fascin's function, these compounds can potentially reduce cancer cell migration and invasion .
Case Study : A study involving xenograft models demonstrated that treatment with naphthyridine derivatives led to reduced tumor growth and enhanced apoptosis in cancer cells . The findings suggest a promising avenue for further development of these compounds as anticancer agents.
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in bacterial and cancer cell metabolism:
DNA Gyrase and DHFR Inhibition : Compounds related to this compound were found to be effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . These enzymes are critical targets in the treatment of bacterial infections and cancer.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Activity Type | Mechanism/Target | Efficacy |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | MIC: 0.22 - 0.25 μg/mL |
Biofilm Inhibition | Disruption of biofilm formation | Superior to Ciprofloxacin |
Anticancer | Inhibition of Fascin | Reduced tumor growth |
Enzymatic Inhibition | DNA gyrase and DHFR | IC50: 12.27 - 31.64 μM (gyrase), 0.52 - 2.67 μM (DHFR) |
科学的研究の応用
Structure and Composition
The compound has the following molecular characteristics:
- Molecular Formula : C12H9Cl2N3O3
- Molecular Weight : 314.12 g/mol
- IUPAC Name : N-(2,3-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Antidiabetic Activity
Recent studies have investigated the antidiabetic potential of compounds structurally related to this compound. For instance, a series of coumarin-derived thiosemicarbazones were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The findings indicated that compounds with similar structural motifs exhibited significant inhibitory activity with IC50 values ranging from 2.33 to 22.11 µM compared to the standard drug acarbose (IC50 = 873.34 ± 1.67 µM) .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Studies have shown that derivatives of naphthyridine exhibit potent activity against various bacterial strains. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.
Cancer Research
This compound has been evaluated in cancer research for its potential as an anticancer agent. Research indicates that compounds with similar naphthyridine structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition Studies
In enzyme inhibition studies, this compound has shown promise as an inhibitor of several key enzymes involved in metabolic pathways. For example, its derivatives have been studied for their effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Case Study 1: Antidiabetic Activity
A study published in Nature demonstrated that specific substitutions on the naphthyridine core significantly enhanced α-glucosidase inhibition. The compound's structure was modified at various positions to optimize binding affinity and inhibitory potency .
Compound | IC50 (µM) | Substituent |
---|---|---|
3a | 10.0 ± 0.14 | Phenyl |
3g | 2.33 ± 0.04 | β-Phenyl |
3k | 4.22 ± 0.10 | 2,3-Dichlorophenyl |
Case Study 2: Antimicrobial Efficacy
Research focusing on antimicrobial efficacy revealed that derivatives of N-(2,3-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 15 µg/mL |
Staphylococcus aureus | 10 µg/mL |
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-21-14-9(4-3-7-19-14)8-10(16(21)23)15(22)20-12-6-2-5-11(17)13(12)18/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIRPPOTYXEMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。